
Teneligliptin hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which in turn increases the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels. This results in better blood glucose control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Teneligliptin hydrobromide involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. One such method involves the use of toluene and 2-propanol as solvents, with hydrobromic acid in acetic acid as the reagent. The reaction is typically carried out at elevated temperatures to ensure complete conversion and precipitation of the product .
Análisis De Reacciones Químicas
Types of Reactions: Teneligliptin hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of degradation products.
Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.
Substitution: This reaction is often used in the synthesis of the compound, where different functional groups are introduced
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various halogenated compounds and catalysts
Major Products Formed: The major products formed from these reactions include various degradation products, which are often identified and characterized using techniques like RP-HPLC and UPLC-MS/MS .
Aplicaciones Científicas De Investigación
Management of Type 2 Diabetes Mellitus
Teneligliptin is indicated for use as both monotherapy and in combination with other antihyperglycemic agents. Clinical studies have demonstrated its efficacy in improving glycemic control:
- Monotherapy : In a study involving 324 patients, teneligliptin significantly reduced HbA1c levels from 8.3% at baseline to 6.3% after 12 weeks (p < 0.05) .
- Combination Therapy : It has been effectively combined with metformin, sulfonylureas, and pioglitazone, showing enhanced glycemic control when used alongside these medications .
Study Type | Population | Intervention | Outcome |
---|---|---|---|
Phase II Trial | 324 T2DM Patients | Teneligliptin (10/20/40 mg) vs. Placebo | HbA1c reduction: -0.9% (p < 0.001) |
Long-term Study | Diabetic Patients | Teneligliptin + Metformin | Sustained HbA1c reduction over 52 weeks |
Efficacy in Special Populations
Teneligliptin has shown promise in specific populations, including those with renal impairment:
- Patients with Chronic Kidney Disease (CKD) : A pilot study indicated that teneligliptin's efficacy is comparable to linagliptin in T2DM patients with CKD, demonstrating similar blood glucose control without increased hypoglycemia risk .
- End-stage Renal Disease (ESRD) : In diabetic patients undergoing hemodialysis, teneligliptin was found to significantly improve glycemic control compared to standard treatments without adverse effects .
Safety Profile
The safety profile of teneligliptin is comparable to other DPP-4 inhibitors, with common side effects including:
- Hypoglycemia
- Constipation
- Gastrointestinal disturbances
Most studies report that teneligliptin is well tolerated, even in patients with compromised renal function .
Case Study 1: Efficacy in Elderly Patients
A clinical case involving elderly patients with T2DM showed that teneligliptin effectively lowered HbA1c levels while maintaining a low incidence of hypoglycemia, highlighting its suitability for this demographic.
Case Study 2: Combination Therapy Outcomes
In a cohort study assessing the impact of teneligliptin combined with metformin, patients achieved significant reductions in fasting plasma glucose levels and improved overall metabolic profiles over six months.
Mecanismo De Acción
The mechanism of action of Teneligliptin hydrobromide involves the inhibition of the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of active incretin hormones (GLP-1 and GIP), which enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. This results in improved blood glucose control .
Comparación Con Compuestos Similares
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
- Vildagliptin
Comparison: Teneligliptin hydrobromide stands out due to its unique chemical structure, which includes five consecutive rings. This structure provides it with a longer half-life and a more potent inhibition of the DPP-4 enzyme compared to other DPP-4 inhibitors . Additionally, this compound has shown favorable pharmacokinetic properties, such as minimal drug-drug interactions and suitability for patients with renal impairment .
Actividad Biológica
Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its unique structure and pharmacological properties, which contribute to its efficacy in glycemic control. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Teneligliptin inhibits DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, teneligliptin increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This results in improved glycemic control.
Key Pharmacodynamic Properties
- IC50 Values :
- DPP-4: 1.75 nmol/L
- DPP-8: 0.189 nmol/L
- DPP-9: 0.150 nmol/L
- Fibroblast Activation Protein (FAP): >10 μmol/L
These values indicate that teneligliptin is significantly more potent against DPP-4 than against DPP-8 or DPP-9, suggesting a targeted action that minimizes side effects associated with broader inhibition .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion.
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | 1 hour after administration |
Half-Life (t1/2) | Approximately 20 hours |
Renal Excretion | ~34% unchanged |
Metabolism | Primarily via CYP3A4 |
Teneligliptin achieves maximum inhibition of plasma DPP-4 activity within 2 hours post-administration, maintaining over 60% inhibition for up to 24 hours .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of teneligliptin in reducing HbA1c levels and fasting plasma glucose (FPG) in patients with T2DM.
Clinical Study Findings
- In a Phase III trial involving 151 patients:
Dosage (mg) | HbA1c Reduction (%) | FPG Reduction (mg/dL) |
---|---|---|
10 | -0.9 | -17.8 |
20 | -0.9 | -16.9 |
40 | -1.0 | -20.0 |
These results indicate that teneligliptin is effective in achieving clinically meaningful improvements in glycemic control across different dosages .
Safety Profile
The safety profile of teneligliptin has been evaluated in various studies. Common adverse events include gastrointestinal disturbances and mild hypoglycemia.
Notable Observations
- In a study involving patients with end-stage renal disease (ESRD), teneligliptin was well tolerated without significant hypoglycemic episodes.
- The reduction in glycated albumin was more pronounced in patients treated with teneligliptin compared to those on other medications .
Case Studies
Several case studies highlight the real-world application and effectiveness of teneligliptin:
-
Case Study on Glycemic Control :
A cohort of 26 T2DM patients treated with teneligliptin showed a significant reduction in HbA1c from 8.3% to 6.3% over a period of 12 weeks, demonstrating its potential for effective long-term management . -
Effect on Body Weight :
Teneligliptin has also been associated with weight management benefits, showing attenuation of body weight gain and fat accumulation in diabetic patients .
Propiedades
IUPAC Name |
[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIOMHUGCXFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65Br5N12O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.